molecular formula C13H14N4O4S B2604783 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 307544-98-5

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2604783
CAS No.: 307544-98-5
M. Wt: 322.34
InChI Key: IRBVLLMADVJVLC-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Compounds similar to N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide have been synthesized and evaluated as glutaminase inhibitors. These inhibitors, including BPTES analogs, have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment. The research by Shukla et al. (2012) reveals that certain analogs exhibit similar potency to BPTES with improved solubility, which could lead to better drug-like properties for cancer therapy (Shukla et al., 2012).

Anticancer Activities

The synthesis of new derivatives and their evaluation against cancer cell lines have been a significant area of research. Compounds derived from thiadiazole have been investigated for their anticancer activities. One study conducted by Çevik et al. (2020) on novel 1,3,4-thiadiazole derivatives showed promising cytotoxic activity against breast cancer and lung cancer cell lines, suggesting these compounds could be potential anticancer agents (Çevik et al., 2020).

Antitumor Agents against Chronic Myelogenous Leukemia

Research by Altıntop et al. (2017) focused on designing 1,3,4-thiadiazole derivatives to act as antitumor agents, specifically targeting chronic myelogenous leukemia. The study highlighted the significance of the nitrothiazole moiety in inhibiting the Abl protein kinase and showing selective activity against Bcr-Abl positive K562 cell line. This approach provides a foundation for the development of novel kinase inhibitors (Altıntop et al., 2017).

Antibacterial and Antiviral Activities

The synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antibacterial and antiviral activities. Tang et al. (2019) reported that these compounds exhibited good antiviral activities against tobacco mosaic virus and antibacterial activities against certain pathogens, indicating their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-8(2)12-15-16-13(22-12)14-11(18)7-21-10-6-4-3-5-9(10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBVLLMADVJVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330517
Record name 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307544-98-5
Record name 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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